molecular formula C20H17N5O2 B2708255 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide CAS No. 897614-80-1

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Cat. No.: B2708255
CAS No.: 897614-80-1
M. Wt: 359.389
InChI Key: ZHJSLBWXKONOIU-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-methoxyphenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Naphthamide: This step involves the reaction of the tetrazole derivative with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation over a palladium catalyst.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.

    Substitution: Sodium hydride, dimethylformamide, room temperature.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It may serve as a model compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with tetrazole rings.

Medicine

Medically, derivatives of this compound could be explored for their potential as therapeutic agents

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and the presence of multiple functional groups that can be further modified.

Mechanism of Action

The mechanism by which N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can form hydrogen bonds and ionic interactions with biological targets, while the naphthamide moiety can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a chloro group instead of a methoxy group.

    N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating group, which can stabilize positive charges and influence the compound’s behavior in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-18-10-8-17(9-11-18)25-19(22-23-24-25)13-21-20(26)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJSLBWXKONOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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